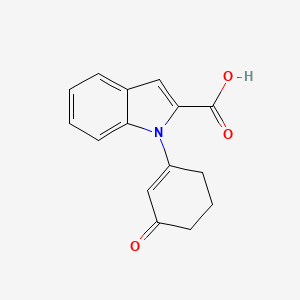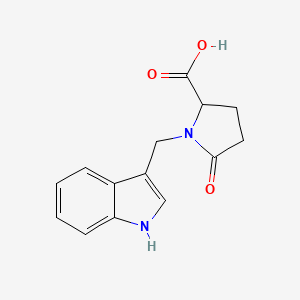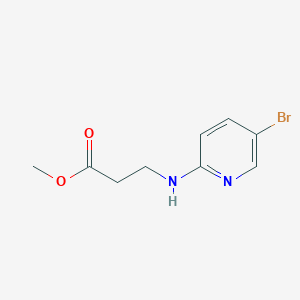
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl chloroformate.
Formation of Intermediate: The aniline reacts with ethyl chloroformate to form an intermediate carbamate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinazoline ring.
Chlorination: The final step involves chlorination to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Hydrolysis: The ethoxy and methoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of corresponding alcohols and phenols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Pathways Involved: The compound may affect various biochemical pathways, including signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methoxyquinazolin-4(1H)-one
- 7-Ethoxy-6-methoxyquinazolin-4(1H)-one
- 2-Chloro-7-ethoxyquinazolin-4(1H)-one
Uniqueness
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Propriétés
Numéro CAS |
62484-45-1 |
|---|---|
Formule moléculaire |
C11H11ClN2O3 |
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
2-chloro-7-ethoxy-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O3/c1-3-17-9-5-7-6(4-8(9)16-2)10(15)14-11(12)13-7/h4-5H,3H2,1-2H3,(H,13,14,15) |
Clé InChI |
KDZWLTOOCHEJAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)







![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)





